molecular formula C23H28N2O8 B2822824 M4284

M4284

货号: B2822824
分子量: 460.5 g/mol
InChI 键: CPNXCPWXQQMNFG-WCZGSDDISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

M4284 是一种选择性口服活性联苯甘露糖苷 FimH 拮抗剂。它主要用于其抗菌特性,特别针对由尿路致病性大肠杆菌引起的泌尿道感染。 该化合物已显示出对不同宿主遗传背景和肠道微生物群落背景下不同尿路致病性大肠杆菌菌株具有活性 .

准备方法

合成路线和反应条件: M4284 的合成涉及联苯甘露糖苷结构的形成。关键步骤包括在特定反应条件下偶联联苯和甘露糖苷部分。 详细的合成路线和反应条件是专有的,通常涉及多个有机合成步骤,包括官能团的保护和脱保护、偶联反应和纯化步骤 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。该化合物通常在受控环境中生产,以保持一致性和质量。 最终产品经过严格的质量控制措施,以确保其在研究目的方面的功效和安全性 .

化学反应分析

反应类型: M4284 经历各种化学反应,包括:

常见试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生氧化联苯衍生物,而还原可以产生化合物的还原形式 .

科学研究应用

M4284 is a high-affinity biphenyl mannoside with potential therapeutic applications, particularly in the context of uropathogenic Escherichia coli (UPEC) infections . Research indicates that this compound can selectively reduce intestinal colonization of UPEC and may reduce the rate of urinary tract infections (UTI) .

Mechanism of Action
this compound functions as a FimH antagonist . FimH is an adhesin present on type 1 pili of UPEC, which mediates bacterial binding to mannose-containing receptors on host cells . this compound has a binding affinity for FimH that is approximately 100,000-fold higher than that of D-mannose, a naturally occurring sugar . By blocking FimH, this compound prevents UPEC from adhering to and colonizing the gut and urinary tract .

Preclinical Studies
Animal studies have demonstrated the effectiveness of this compound in reducing UPEC colonization .

  • Reduction of UPEC in the Gut: Oral administration of this compound to mice colonized with UPEC significantly reduced UPEC levels in the feces, cecum, and colon . The reduction in fecal UPEC levels is suggested to decrease the number of bacteria available to access the urinary tract, potentially lowering the rate of UTI or recurrent UTI .
  • Impact on Gut Microbiota: this compound treatment does not cause significant changes in the overall phylogenetic configuration of the gut microbiota, unlike broad-spectrum antibiotics such as ciprofloxacin . This suggests that this compound selectively targets UPEC without significantly disrupting the broader gut microbial community .
  • Activity Against Diverse UPEC Strains: this compound has been shown to reduce the levels of multiple genetically diverse UPEC clinical isolates in different host genetic backgrounds and gut microbial community contexts .
  • Simultaneous Reduction in Gut and Urinary Tracts: In mice concurrently colonized with UPEC in the gut and bladder, this compound treatment reduced UPEC levels in both the gut and urinary tracts .

Comparison with D-Mannose
While D-mannose can block FimH binding in vitro, in vivo studies in mice showed that D-mannose treatment did not alter UPEC levels, suggesting that this compound is more effective in reducing UPEC colonization .

Immunomodulatory Effects
Research indicates that FimH interacts with the CD14 receptor, influencing the adaptive immune response .

  • FimH Binding to CD14: In silico analysis predicted strong binding between FimH and CD14, a receptor involved in immune responses . Blocking the interaction of FimH with CD14 using a blocking CD14 antibody enhanced T cell proliferation, suggesting that this interaction is important for DCs to mount a functional adaptive immune response .
  • NFAT Pathway: Activation of the NFAT pathway, which is downstream of CD14, was observed after stimulation with piliated UPEC. Blocking the NFAT pathway or deleting CD14 resulted in equal expression of NFAT-target cytokines .

作用机制

M4284 通过拮抗 FimH 蛋白发挥作用,FimH 蛋白是尿路致病性大肠杆菌中的一种关键粘附因子。通过与 FimH 结合,this compound 阻止细菌粘附到宿主的泌尿道,从而减少感染。 该化合物靶向细菌粘附和定植中涉及的特定分子途径 .

类似化合物:

  • 蒲公英甾醇乙酸酯
  • 木犀草素
  • 氯丙嗪盐酸盐
  • α-山竹素
  • 头孢泊肟酯
  • 大陆酸
  • 夫西地酸
  • 左利夫洛沙星

比较: this compound 在其选择性口服活性联苯甘露糖苷结构方面是独一无二的,该结构专门针对尿路致病性大肠杆菌中的 FimH 蛋白。 这种特异性和口服活性使其区别于其他抗菌化合物,使其成为研究和潜在治疗应用中宝贵的工具 .

相似化合物的比较

  • Taraxasteryl acetate
  • Ononin
  • Chlorprothixene hydrochloride
  • Alpha-Mangostin
  • Cefpodoxime proxetil
  • Continentalic acid
  • Fusidic acid
  • Zoliflodacin

Comparison: M4284 is unique in its selective and orally active biphenyl mannoside structure, which specifically targets the FimH protein in uropathogenic Escherichia coli. This specificity and oral activity distinguish it from other antibacterial compounds, making it a valuable tool in research and potential therapeutic applications .

生物活性

M4284 is a high-affinity mannoside that acts as an inhibitor of the FimH protein, which is critical for the adhesion of uropathogenic Escherichia coli (UPEC) to the urinary tract. This compound has been investigated for its potential to selectively deplete UPEC from the gut, thereby reducing urinary tract infections (UTIs). The following sections detail its biological activity, including pharmacokinetics, efficacy against various UPEC strains, and its impact on gut microbiota.

This compound exhibits a binding affinity approximately 100,000-fold greater than D-mannose for FimH, the adhesin responsible for UPEC's attachment to uroepithelial cells. This high affinity enables this compound to effectively inhibit UPEC colonization in both in vitro and in vivo models. The compound's mechanism involves blocking the interaction between FimH and its mannose-containing ligands, preventing bacterial adherence and subsequent infection.

Pharmacokinetics

Research indicates that this compound maintains significant concentrations in the feces of mice for up to 8 hours post-administration. In a study where mice were treated with three doses of this compound via oral gavage, there was a notable reduction in UTI89 levels in feces, cecum, and colon compared to vehicle controls. The pharmacokinetic profile suggests that this compound can effectively target UPEC within the gastrointestinal tract while minimizing systemic exposure.

Efficacy Against UPEC Strains

This compound has demonstrated efficacy against various genetically diverse UPEC strains. In experiments involving multiple mouse models, treatment with this compound resulted in significant reductions in bacterial populations across different anatomical sites:

Strain Reduction in Fecal Levels (%) Reduction in Cecal Levels (%) Reduction in Colonic Levels (%)
UTI8990-95%90-95%90-95%
EC958Similar to UTI89Similar to UTI89Similar to UTI89
CFT073Similar to UTI89Similar to UTI89Similar to UTI89

These findings indicate that this compound effectively reduces the intestinal reservoir of UPEC, which is crucial for preventing recurrent UTIs.

Impact on Gut Microbiota

One of the significant advantages of using this compound is its minimal impact on the gut microbiota. Studies utilizing 16S rRNA gene sequencing showed no significant changes in the overall phylogenetic structure of the microbiota following this compound treatment. This contrasts sharply with traditional antibiotics like ciprofloxacin, which can disrupt gut microbial communities significantly.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness and safety of this compound:

  • Mouse Model Studies : In various studies involving C3H/HeN and C57BL/6 mice, this compound treatment consistently reduced levels of multiple UPEC strains without altering gut microbiota composition significantly.
  • Clinical Relevance : The selective depletion of intestinal UPEC could lead to a decrease in UTIs among patients with recurrent infections. This approach represents a novel therapeutic strategy that targets bacterial adhesion rather than broad-spectrum eradication.

属性

IUPAC Name

1-N,3-N-dimethyl-5-[3-methyl-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O8/c1-11-6-12(13-7-14(21(30)24-2)9-15(8-13)22(31)25-3)4-5-16(11)32-23-20(29)19(28)18(27)17(10-26)33-23/h4-9,17-20,23,26-29H,10H2,1-3H3,(H,24,30)(H,25,31)/t17-,18-,19+,20+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNXCPWXQQMNFG-WCZGSDDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。